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Compound of Interest

Compound Name: 1-Bromo-5,5-dimethylhexane

Cat. No.: B3048165

This technical guide provides a comprehensive overview of 1-Bromo-5,5-dimethylhexane,
including its chemical identity, physical properties, synthesis, and spectroscopic information.
This document is intended for researchers, scientists, and professionals in the field of drug
development and chemical synthesis.

Chemical Identity and Structure

The nomenclature and structural representation of 1-Bromo-5,5-dimethylhexane are
fundamental to its identification and study.

IUPAC Name: 1-bromo-5,5-dimethylhexane[1][2][3]
Chemical Formula: CsH17Br[2][3][4]
Structure:

The structure of 1-Bromo-5,5-dimethylhexane consists of a hexane backbone with a bromine
atom attached to the first carbon (C1) and two methyl groups attached to the fifth carbon (C5).

« SMILES: CC(C)(C)CCCCBI[3]

« InChl: InNChl=1S/C8H17Br/c1-8(2,3)6-4-5-7-9/h4-7H2,1-3H3[1][3]

Physical and Chemical Properties
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Quantitative data for 1-Bromo-5,5-dimethylhexane is not widely available in the public
domain. The following table summarizes the available computed data and includes data from a
structurally similar compound for comparative purposes.

Property Value Source/Notes
Molecular Weight 193.13 g/mol [11[2]
Monoisotopic Mass 192.05136 Da [3]

. . No experimental data
Boiling Point )
available.

Based on structurally similar
Est. 180-190 °C _
alkyl halides.

] ] No experimental data
Melting Point

available.
. No experimental data
Density )
available.
Appearance Liquid [2]
Storage Temperature 4°C [2]

Synthesis of 1-Bromo-5,5-dimethylhexane

The most common and direct method for the synthesis of 1-Bromo-5,5-dimethylhexane is
through the bromination of its corresponding alcohol, 5,5-dimethylhexan-1-ol.

General Experimental Protocol: Bromination of 5,5-
dimethylhexan-1-ol

This protocol describes a general method for the synthesis of 1-Bromo-5,5-dimethylhexane
from 5,5-dimethylhexan-1-ol using phosphorus tribromide (PBrs).

Materials:

e 5,5-dimethylhexan-1-ol
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Phosphorus tribromide (PBrs)

Anhydrous diethyl ether or dichloromethane

Saturated sodium bicarbonate solution (NaHCO3)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

Round-bottom flask

Dropping funnel

Reflux condenser

Stirring apparatus

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel,
and a reflux condenser, dissolve 5,5-dimethylhexan-1-ol (1.0 equivalent) in an anhydrous
solvent such as diethyl ether or dichloromethane. Cool the flask in an ice bath to 0 °C.

Addition of PBrs: Slowly add phosphorus tribromide (0.33-0.40 equivalents) to the stirred
solution of the alcohol via the dropping funnel. The addition should be carried out at a rate
that maintains the reaction temperature below 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Continue stirring for 12-24 hours. The reaction can be gently
heated to reflux to increase the rate of conversion.

Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition
of water. Transfer the mixture to a separatory funnel.
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o Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with
saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally
with brine.

e Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using

a rotary evaporator.

 Purification: The crude 1-Bromo-5,5-dimethylhexane can be purified by fractional

distillation under reduced pressure.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of 1-Bromo-5,5-dimethylhexane from its
alcohol precursor.

Synthesis of 1-Bromo-5,5-dimethylhexane
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Caption: Synthesis of 1-Bromo-5,5-dimethylhexane from 5,5-dimethylhexan-1-ol.

Spectroscopic Data
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Experimental spectroscopic data for 1-Bromo-5,5-dimethylhexane is not readily available.
The following sections provide expected spectral features based on the compound's structure
and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the different
types of protons in the molecule. The protons on the carbon adjacent to the bromine (C1)
would appear as a triplet at approximately 3.4 ppm. The nine protons of the three methyl
groups on the tertiary carbon (C5) would appear as a singlet at around 0.9 ppm. The
remaining methylene protons would appear as multiplets in the region of 1.2-1.9 ppm.

e 13C NMR: The carbon NMR spectrum would show a signal for the carbon attached to the
bromine (C1) in the range of 30-40 ppm. The quaternary carbon (C5) would appear around
30-35 ppm, and the methyl carbons attached to it would be in the 25-30 ppm range. The
other methylene carbons would have signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-5,5-dimethylhexane would be dominated by C-H stretching and
bending vibrations. Key expected absorptions include:

e C-H stretching (alkane): 2850-3000 cm~1
¢ C-H bending (methyl and methylene): 1350-1470 cm~1
e C-Br stretching: 500-600 cm~1 (in the fingerprint region)

For comparison, the NIST WebBook provides an IR spectrum for the related compound 1-
Bromo-5-methylhexane.[5]

Mass Spectrometry (MS)

In the mass spectrum of 1-Bromo-5,5-dimethylhexane, the molecular ion peak (M*) would be
observed as a pair of peaks of nearly equal intensity, corresponding to the two isotopes of
bromine (“°Br and 8!Br). The fragmentation pattern would likely involve the loss of a bromine
radical and cleavage of the alkyl chain. A prominent peak would be expected at m/z 57,
corresponding to the stable tert-butyl cation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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